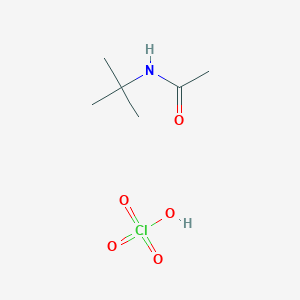![molecular formula C18H14N4O3 B14343589 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 95353-17-6](/img/structure/B14343589.png)
10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a compound belonging to the pteridine family, which is characterized by a bicyclic heterocyclic structure. Pteridines are known for their diverse biological roles, including their presence in pigments and enzyme cofactors . This particular compound features a methoxyphenyl group and a methyl group attached to the benzo[g]pteridine core, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropteridine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
化学反応の分析
Types of Reactions: 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
科学的研究の応用
10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research explores its potential as an anticancer, antiviral, or antibacterial agent due to its structural similarity to other bioactive pteridines.
Industry: It is used in the development of dyes, pigments, and fluorescent probes
作用機序
The mechanism of action of 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with nucleic acids, affecting processes such as DNA replication and transcription .
類似化合物との比較
Pterin (2-amino-4(3H)-pteridinone): A naturally occurring pteridine derivative.
Lumazine (2,4(1H,3H)-pteridinedione): Another pteridine derivative with biological significance.
Sepiapterin: A pteridine involved in the biosynthesis of tetrahydrobiopterin.
Uniqueness: 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and methyl groups contribute to its potential as a versatile compound in various research and industrial applications .
特性
CAS番号 |
95353-17-6 |
|---|---|
分子式 |
C18H14N4O3 |
分子量 |
334.3 g/mol |
IUPAC名 |
10-(4-methoxyphenyl)-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C18H14N4O3/c1-21-17(23)15-16(20-18(21)24)22(11-7-9-12(25-2)10-8-11)14-6-4-3-5-13(14)19-15/h3-10H,1-2H3 |
InChIキー |
JMAHHEIKTVKTEV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


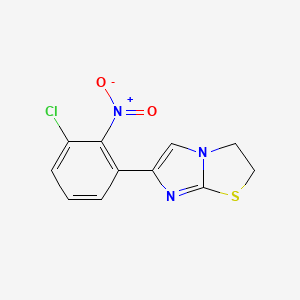
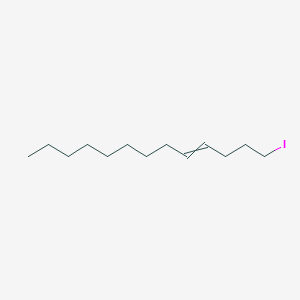
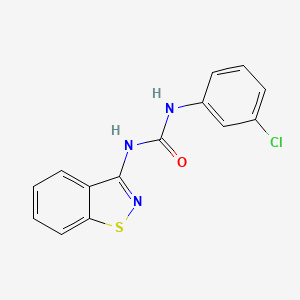


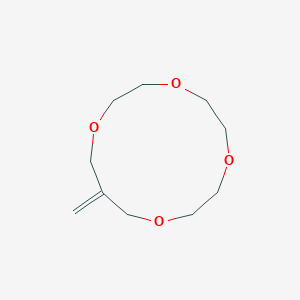
![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
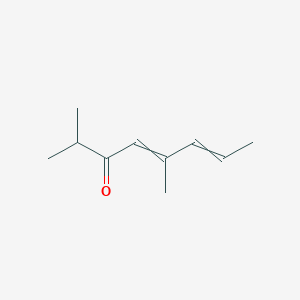
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
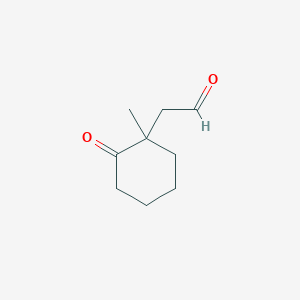
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
